![molecular formula C12H9N3O2 B14252450 8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione CAS No. 359427-54-6](/img/structure/B14252450.png)
8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione typically involves a three-component one-pot reaction. This method includes the reaction of barbituric acid, aldehydes, and anilines . The use of commercially available anilines allows for the facile synthesis of pyrimidoquinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups . The reaction is usually carried out under reflux conditions in solvents like chloroform or acetic acid .
Industrial Production Methods
the scalability of the three-component one-pot reaction suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and purification processes .
化学反応の分析
Types of Reactions
8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
科学的研究の応用
8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione has several scientific research applications:
作用機序
The mechanism of action of 8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as tyrosine kinases and DNA phosphodiesterases, which are involved in cell signaling and DNA repair.
Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
類似化合物との比較
8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione can be compared with other similar compounds, such as:
Pyrimido[4,5-b]quinolines: These compounds share a similar core structure but differ in the substitution pattern and biological activities.
Pyrido[2,3-d]pyrimidines: These compounds have a different ring fusion pattern but exhibit similar biological activities.
Quinoline Derivatives: These compounds are structurally related and have diverse biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
特性
CAS番号 |
359427-54-6 |
|---|---|
分子式 |
C12H9N3O2 |
分子量 |
227.22 g/mol |
IUPAC名 |
8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione |
InChI |
InChI=1S/C12H9N3O2/c1-6-2-3-7-9(4-6)13-5-8-10(7)14-12(17)15-11(8)16/h2-5H,1H3,(H2,14,15,16,17) |
InChIキー |
XDDOFNONBCBJLM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=C3C(=C2C=C1)NC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


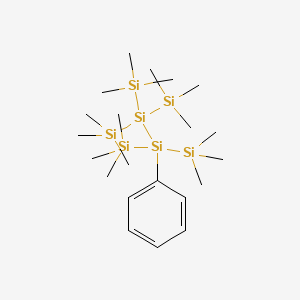
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
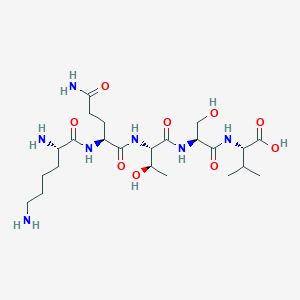
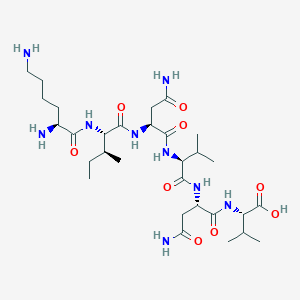
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
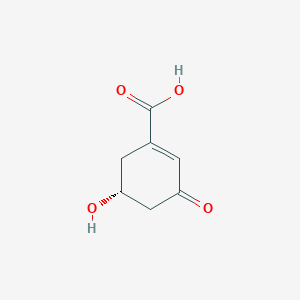

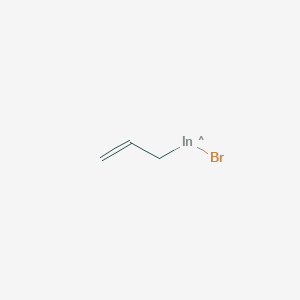
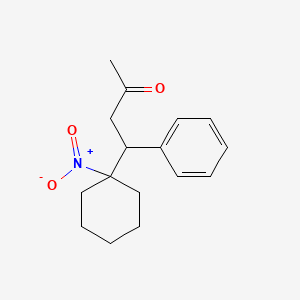
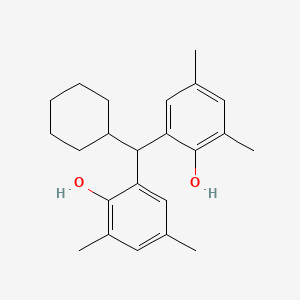
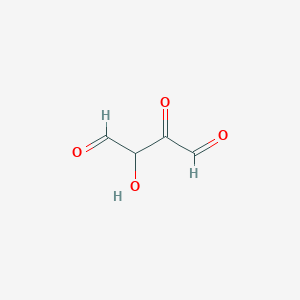
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)

